molecular formula C14H4F4O2 B5031231 1,2,3,4-Tetrafluoroanthraquinone

1,2,3,4-Tetrafluoroanthraquinone

Cat. No.: B5031231
M. Wt: 280.17 g/mol
InChI Key: NVQSKJVBFNKSDT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoroanthraquinone: is a fluorinated derivative of anthraquinone, a compound known for its diverse applications in organic synthesis and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluoroanthraquinone can be synthesized through the fluorination of anthraquinone derivatives. One common method involves the reaction of anthraquinone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a solvent, such as acetonitrile or dichloromethane, and is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrafluoroanthraquinone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

    Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, where electrophiles such as bromine or nitric acid react with the aromatic ring, leading to the formation of substituted products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, hydrazine, and lithium aluminium hydride are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as bromine and nitric acid are used under controlled conditions to achieve selective substitution on the aromatic ring.

Major Products:

    Nucleophilic Substitution: Products include substituted anthraquinones with various functional groups such as amines, thiols, and alkoxides.

    Electrophilic Substitution: Products include brominated or nitrated anthraquinones, depending on the electrophile used.

Scientific Research Applications

1,2,3,4-Tetrafluoroanthraquinone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the presence of fluorine atoms makes it valuable in designing new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties. Fluorinated compounds often exhibit enhanced biological activity due to their increased stability and ability to interact with biological targets.

    Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Their ability to inhibit specific enzymes and proteins makes them promising candidates for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrafluoroanthraquinone involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity. The exact pathways involved depend on the specific target and the context of the interaction.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroanthraquinone: A hydrogenated derivative of anthraquinone with different reactivity and applications.

    1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with significant biological activity and applications in medicinal chemistry.

    2,3,6,7-Tetrafluoro-9,10-anthraquinone: Another fluorinated anthraquinone derivative with distinct properties and uses.

Uniqueness: 1,2,3,4-Tetrafluoroanthraquinone is unique due to the specific positioning of the fluorine atoms, which significantly alters its chemical and biological properties compared to other anthraquinone derivatives. The presence of multiple fluorine atoms enhances its stability, reactivity, and potential for various applications in research and industry.

Properties

IUPAC Name

1,2,3,4-tetrafluoroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4F4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSKJVBFNKSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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